

# synthesis and characterization of 5-Methylpicolinic acid hydrochloride

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## Compound of Interest

Compound Name: *5-Methylpicolinic acid*  
*hydrochloride*

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## An In-Depth Technical Guide to the Synthesis and Characterization of **5-Methylpicolinic Acid Hydrochloride**

Forword: 5-Methylpicolinic acid and its hydrochloride salt are important heterocyclic building blocks in medicinal chemistry and materials science.[1] Their structure, featuring a pyridine ring substituted with both a carboxylic acid and a methyl group, makes them versatile precursors for the synthesis of more complex molecules, including ligands for metal ion complexation and novel pharmaceutical candidates.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of **5-Methylpicolinic acid hydrochloride**, designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.

## Physicochemical Properties and Safety

A summary of the key physicochemical properties for the parent compound, 5-methylpicolinic acid, and its hydrochloride salt is presented below.

Property	Value (5-Methylpicolinic Acid)	Value (5-Methylpicolinic Acid HCl)	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub>	[4]
Molecular Weight	137.14 g/mol	173.60 g/mol	[4]
CAS Number	4434-13-3	177359-60-3	[4]
Appearance	Off-white solid	Solid	[5]
Melting Point	164-166 °C	Not specified	[5]
pKa	1.11±0.50 (Predicted)	Not applicable	[5]
Boiling Point	317.1±22.0 °C (Predicted)	Not applicable	[5]

Safety Information: 5-Methylpicolinic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] The hydrochloride salt should be handled with similar precautions. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

## Synthesis of 5-Methylpicolinic Acid

Two primary and reliable synthetic routes for the preparation of 5-methylpicolinic acid are detailed below: the oxidation of a readily available starting material and a more targeted approach via a Grignard reaction.

### Method A: Oxidation of 2,5-Lutidine

This method leverages the selective oxidation of one of the methyl groups of 2,5-dimethylpyridine (also known as 2,5-lutidine). The methyl group at the 2-position is more susceptible to oxidation due to the electronic influence of the adjacent ring nitrogen. Potassium permanganate (KMnO<sub>4</sub>) is a powerful and effective oxidizing agent for this transformation.[8]

Principle: The reaction involves the oxidation of the 2-methyl group to a carboxylate, which is then protonated during an acidic workup to yield the carboxylic acid. The reaction must be

carefully controlled to prevent over-oxidation and the formation of by-products like 3,5-dipicolinic acid.[8]

#### Experimental Protocol:

- In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-lutidine in water.
- Cool the mixture in an ice bath to maintain a temperature between 25-35°C.
- Slowly add potassium permanganate ( $\text{KMnO}_4$ ) portion-wise over several hours, ensuring the temperature does not exceed 35°C.[8]
- After the addition is complete, allow the reaction to stir at room temperature for 16-18 hours to ensure completion.
- Upon completion, the brown precipitate of manganese dioxide ( $\text{MnO}_2$ ) is removed by filtration.
- The resulting clear filtrate is acidified with concentrated hydrochloric acid ( $\text{HCl}$ ) to a pH of approximately 3-4. This will precipitate the crude 5-methylpicolinic acid.
- The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

## Method B: Carboxylation via Grignard Reagent

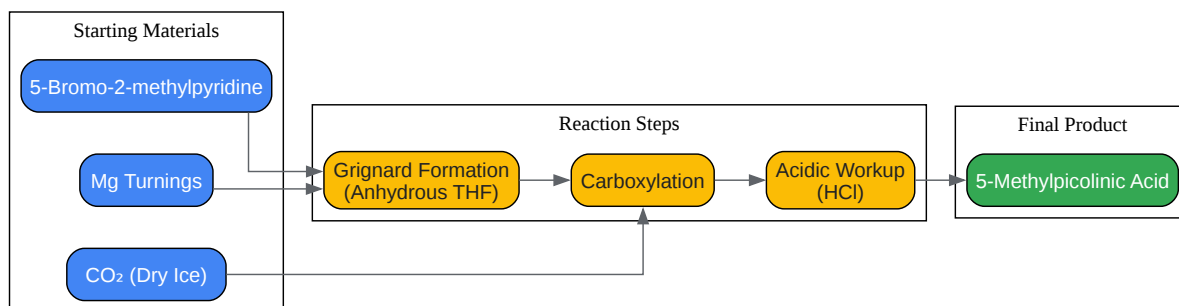
This route offers a more specific synthesis, starting from 5-bromo-2-methylpyridine. It involves the formation of a pyridyl Grignard reagent, which is then reacted with carbon dioxide (as dry ice) to form the carboxylate. This method is particularly useful when the starting bromopyridine is readily available.[9]

**Principle:** The carbon-bromine bond in 5-bromo-2-methylpyridine is converted into a highly nucleophilic carbon-magnesium bond. This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of  $\text{CO}_2$ . A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product.

#### Experimental Protocol:

- Grignard Reagent Formation:
  - Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  - Place magnesium turnings in the flask.
  - Add a solution of 5-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. [\[9\]](#)
  - The reaction is exothermic and should be controlled by the rate of addition. After addition is complete, the mixture may be gently refluxed to ensure full conversion.
- Carboxylation:
  - Cool the freshly prepared Grignard reagent in an ice-salt bath.
  - Carefully add crushed dry ice (solid  $\text{CO}_2$ ) in small portions to the stirred solution. A vigorous reaction will occur.
  - Continue adding dry ice until the reaction subsides.
  - Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- Workup and Isolation:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
  - Acidify the aqueous layer with cold 1M HCl to a pH of 3-4, which will precipitate the product.
  - Collect the solid by filtration, wash with cold water, and dry.

Visualization of Synthetic Workflow (Method B)



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Caption: Grignard-based synthesis of 5-Methylpicolinic Acid.

## Purification of 5-Methylpicolinic Acid

The crude product from either synthesis can be purified by recrystallization. A common solvent system is an ethanol/water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of 5-methylpicolinic acid will form.

## Preparation of 5-Methylpicolinic Acid Hydrochloride

The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous media and improve its handling characteristics.

Principle: This is a simple acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

Experimental Protocol:

- Dissolve the purified 5-methylpicolinic acid in a suitable anhydrous solvent, such as diethyl ether or ethanol.

- Cool the solution in an ice bath.
- Bubble anhydrous HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

## Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **5-Methylpicolinic acid hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a solvent like DMSO-d<sub>6</sub> or D<sub>2</sub>O. Upon formation of the hydrochloride salt, the electron density on the pyridine ring decreases, leading to a downfield shift (to higher ppm values) for all ring protons.<sup>[10]</sup>

<sup>1</sup>H NMR Spectroscopy: The expected proton signals for **5-Methylpicolinic acid hydrochloride** are:

Proton	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
-COOH	~13-14	Broad Singlet	1H	Carboxylic acid proton
H-6	~8.6-8.8	Singlet (or narrow d)	1H	Proton adjacent to N
H-4	~8.1-8.3	Doublet	1H	Proton meta to COOH
H-3	~7.8-8.0	Doublet	1H	Proton ortho to COOH

| -CH<sub>3</sub> | ~2.5-2.7 | Singlet | 3H | Methyl group protons |

<sup>13</sup>C NMR Spectroscopy: The expected carbon signals are:

Carbon	Predicted $\delta$ (ppm)	Assignment
<b>C=O</b>	<b>~165-170</b>	<b>Carboxylic acid carbon</b>
C-2	~150-152	Carbon bearing COOH
C-6	~148-150	Carbon adjacent to N
C-4	~140-142	CH carbon
C-5	~135-138	Carbon bearing CH <sub>3</sub>
C-3	~125-128	CH carbon

| -CH<sub>3</sub> | ~18-20 | Methyl carbon |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
<b>2500-3300 (broad)</b>	<b>O-H stretch</b>	<b>Carboxylic acid</b>
~3000-3100	C-H stretch	Aromatic C-H
~2400-2800 (broad)	N <sup>+</sup> -H stretch	Pyridinium ion
1710-1740	C=O stretch	Carboxylic acid carbonyl

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-methylpicolinic acid, the expected molecular ion peak [M]<sup>+</sup> would be at

m/z 137. A prominent fragment is often observed corresponding to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 92.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[4] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer (like ammonium acetate or formic acid) and an organic modifier (like acetonitrile or methanol) run in a gradient elution mode. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (typically at ~260 nm).

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